7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with the molecular formula C25H44N4O2S and a molecular weight of 464.719 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative with hexadecyl and isopropylsulfanyl groups. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine ring, followed by the addition of the alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialized materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
7-Hexadecyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure with an isobutylsulfanyl group instead of an isopropylsulfanyl group.
7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione: Contains a 3-methyl-butylsulfanyl group.
Uniqueness
The uniqueness of 7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
7-hexadecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20(2)3)28(4)24(31)27-23(21)30/h20H,5-19H2,1-4H3,(H,27,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQCEJLAABGONJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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